Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethyl bromodifluoroacetate and 1-Fluoro-3-iodobenzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The exact boiling point, melting point, and density are not available in the current literature.Safety and Hazards
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate primarily targets the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it a key target in cancer research .
Mode of Action
This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suppression results in the inhibition of malignant biological behaviors, particularly in non-small cell lung cancer (NSCLC) .
Biochemical Pathways
The affected pathway is the EGFR/PI3K/AKT/mTOR signaling pathway . Downstream effects of this pathway’s suppression include decreased cell growth, proliferation, and survival, contributing to the inhibition of malignant behaviors in NSCLC .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway . This suppression leads to the inhibition of malignant biological behaviors in NSCLC .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound forms explosive mixtures with air at elevated temperatures , indicating that temperature and air exposure could affect its stability. Additionally, the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Cellular Effects
Similar fluorinated compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Molecular Mechanism
The molecular mechanism of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is not well established. Similar fluorinated compounds have been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRNVBDWXPUQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460902 | |
Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698378-81-3 | |
Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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